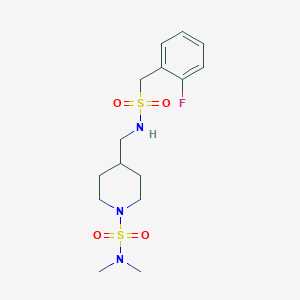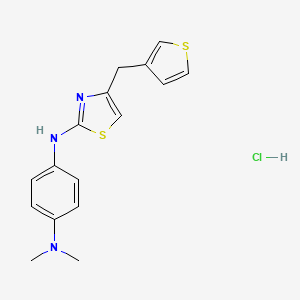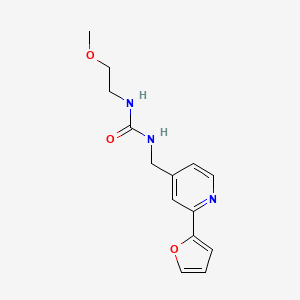
4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide: is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a sulfonamide group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group One common synthetic route is the reaction of 2-fluorobenzaldehyde with methylamine to form the corresponding imine, followed by reduction to produce the corresponding amine
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form the corresponding fluorophenol.
Reduction: : The sulfonamide group can be reduced to form the corresponding amine.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Amine derivatives.
Substitution: : Alkylated or aminated piperidine derivatives.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and as an intermediate in the production of other chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the sulfonamide group. Similar compounds may include other sulfonamide derivatives or fluorinated organic molecules. the combination of these features in this particular compound sets it apart and may confer unique properties and applications.
List of Similar Compounds
4-Fluorophenyl methyl sulfone
N,N-Dimethylpiperidine-1-sulfonamide
2-Fluorobenzaldehyde derivatives
Sulfonamide derivatives
特性
IUPAC Name |
4-[[(2-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPKRVDMISIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2531134.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)
![2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2531140.png)
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)
![2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2531142.png)

![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)
![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
